Moderate FGFR4 Inhibitory Potency Distinguishes from Ultra-Potent Clinical Inhibitors
This compound inhibits FGFR4 kinase with an IC₅₀ of 43 nM in a mobility shift assay using recombinant His-tagged human FGFR4 [1]. In contrast, clinical-stage FGFR4 inhibitors such as BLU9931 and H3B-6527 exhibit substantially greater potency, with IC₅₀ values of 3 nM and <1.2 nM, respectively [2]. This moderate potency profile positions the compound as a valuable tool for mechanistic studies where ultra-high affinity is not required or may confound cellular readouts.
| Evidence Dimension | FGFR4 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 43 nM |
| Comparator Or Baseline | BLU9931: 3 nM; H3B-6527: <1.2 nM |
| Quantified Difference | Target is 14–36 fold less potent than clinical inhibitors |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells; caliper mobility shift assay; 1 hr incubation |
Why This Matters
The moderate potency supports use as a research tool or starting point for optimization, whereas clinical inhibitors are too potent for certain mechanistic studies.
- [1] BindingDB. PrimarySearch_ki entry for FGFR4 inhibition by N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. Accessed 2026. View Source
- [2] MedChemExpress. H3B-6527 product datasheet. Accessed 2026. View Source
